1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone
Description
The compound 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone features a benzoxazine core (a bicyclic structure combining benzene and oxazine rings) substituted with a bromine atom at position 5. The benzoxazine moiety is linked to a phenyl ring at position 3, which is further functionalized with an ethanone group. This structure confers unique electronic and steric properties, making it relevant for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
1-[3-(6-bromo-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11(19)12-3-2-4-15(8-12)18-9-13-7-14(17)5-6-16(13)20-10-18/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLJQVWEQZRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=C(C=CC(=C3)Br)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351952 | |
| Record name | 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374911-94-1 | |
| Record name | 1-[3-(6-Bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an appropriate phenol with formaldehyde and an amine. The reaction conditions often include acidic or basic catalysts to facilitate the ring closure.
Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination. This step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Acylation: The final step involves the acylation of the benzoxazine derivative with an appropriate acylating agent, such as acetyl chloride, to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 of the benzoxazine ring undergoes nucleophilic substitution with nitrogen-based reagents.
Example Reaction :
Mechanism : Bromine is replaced via an SNAr pathway due to electron-withdrawing effects of the oxazine ring.
Cyclization Reactions
The acetyl group facilitates cyclization under acidic or basic conditions.
Example : Mannich reaction with aldehydes and ammonium acetate forms pyridine derivatives.
Mechanism : Ketone enolization followed by nucleophilic attack and cyclization.
Oxidation and Reduction Reactions
The acetyl group undergoes redox transformations.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Oxidation | KMnO (HSO, 60°C) | Carboxylic acid derivative | |
| Reduction | NaBH (MeOH, 25°C) | Secondary alcohol |
Note : Over-oxidation of the benzoxazine ring is prevented under controlled conditions.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Suzuki coupling (Pd(PPh), KCO) | Biaryl-substituted benzoxazines | 55–70% | |
| Buchwald–Hartwig amination (Pddba, XPhos) | N-Aryl derivatives | 40–50% |
Key Insight : Electron-deficient aryl boronic acids enhance coupling efficiency.
Ring-Opening Reactions
The benzoxazine ring opens under acidic conditions to form amine intermediates.
Mechanism : Protonation of the nitrogen weakens the C–O bond, leading to ring cleavage.
Functionalization of the Acetyl Group
The acetyl moiety undergoes condensation and addition reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Aldol condensation | NaOH (aq., 80°C) + aromatic aldehydes | α,β-Unsaturated ketones | 60–75% | |
| Grignard addition | RMgX (THF, 0°C) | Tertiary alcohols | 50–65% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Ethylene (UV, 254 nm) | Cyclobutane-fused benzoxazines | 30% |
Scientific Research Applications
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and benzoxazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazine Derivatives
1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone
- Structure: Contains a dihydrobenzoxazine ring (saturated oxazine) with a bromo group at position 6 and a dichloroethanone substituent on the nitrogen atom.
- Applications: Acts as a herbicide safener, protecting crops from herbicide toxicity. The dichloroethanone group enhances electrophilicity, facilitating interactions with plant enzymes .
- Key Difference: The target compound’s unsaturated benzoxazine ring and ethanone-phenyl substituent may alter reactivity and biological targets compared to this saturated analog.
1-(3-Phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)-ethanone
Ethanone-Phenyl Derivatives
1-(3-(Benzylideneamino)phenyl)ethanone (VIa)
- Structure: Phenyl-ethanone core with a benzylideneamino Schiff base substituent.
- Activity : Exhibits potent antifungal effects against Fusarium oxysporum (ED50 = 8 μg/ml), comparable to the fungicide Bavistin .
- Key Difference : The benzoxazine ring in the target compound may confer greater metabolic stability compared to the hydrolytically labile Schiff base in VIa.
1-[3-(Chloromethyl)phenyl]ethanone
- Structure: Phenyl-ethanone with a chloromethyl substituent.
- Synthesis : Intermediate in the production of 3-acetylbenzaldehyde via reactions with hexamethylenetetramine .
- Comparison : The chloromethyl group offers a reactive site for further functionalization, unlike the bromobenzoxazine in the target compound, which is more likely to act as a pharmacophore .
Brominated Ethanone Derivatives
1-(4-Bromo-3-hydroxyphenyl)ethanone
- Structure: Bromo and hydroxyl groups on the phenyl-ethanone core.
- Synthesis: Prepared via condensation of 3-bromo-2-hydroxybenzaldehyde with 1-(4-aminophenyl)ethanone .
Biological Activity
1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone is an organic compound that belongs to the benzoxazine class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazine Ring : The benzoxazine structure can be synthesized by reacting an appropriate phenol with formaldehyde and an amine, often using acidic or basic catalysts to facilitate ring closure.
- Bromination : The introduction of the bromine atom is achieved through electrophilic bromination using brominating agents like N-bromosuccinimide (NBS).
- Acylation : The final step involves acylating the benzoxazine derivative with acetyl chloride to introduce the ethanone group .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzoxazine derivatives possess activity against various bacterial strains, including E. coli and S. aureus, with some compounds achieving up to 83.3% inhibition of edema in animal models .
| Compound | Activity Against E. coli | Activity Against S. aureus | Percent Inhibition |
|---|---|---|---|
| 4j | Active | Active | 83.3% |
| 4c | Active | Active | 65% |
Anti-inflammatory Properties
The anti-inflammatory effects of benzoxazine derivatives have also been studied extensively. Compounds have been shown to inhibit edema induced by carrageenan in animal models, indicating their potential as anti-inflammatory agents. The percent inhibition observed in various studies ranges from 25% to 83.3%, highlighting their efficacy in reducing inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. The presence of the bromine atom enhances its binding affinity and reactivity with enzymes and receptors, potentially modulating various biological processes .
Case Studies
A notable study evaluated the anti-inflammatory and antimicrobial activities of several benzoxazine derivatives, including those structurally related to this compound. The findings indicated that these compounds could serve as promising candidates for developing new therapeutic agents targeting inflammation and bacterial infections .
Q & A
What are the key considerations for optimizing the synthesis of 1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone?
Level: Basic
Methodological Answer:
Synthesis optimization involves evaluating reaction variables such as solvent choice (e.g., ethanol for solubility), base concentration (e.g., 10% NaOH for aldol condensation), and reaction time (monitored via TLC). For example, sodium hydroxide facilitates Claisen-Schmidt condensations between ketones and aldehydes, as seen in analogous benzoxazinone derivatives . Temperature control during neutralization (e.g., refrigeration to precipitate products) and recrystallization protocols (ethanol as a solvent) are critical for yield and purity .
How can reaction mechanisms for benzoxazine derivatives be validated experimentally?
Level: Advanced
Methodological Answer:
Mechanistic validation requires coupling spectroscopic techniques (e.g., H NMR for tracking substituent shifts) with intermediates’ isolation. For instance, in related compounds, H NMR at 500 MHz resolved methylene (-CH) and aromatic proton shifts, confirming cyclization steps . Isotopic labeling or kinetic studies (e.g., rate determination under varying pH) can further elucidate pathways for brominated benzoxazine intermediates .
What methodologies are recommended for assessing the antimicrobial activity of brominated benzoxazine derivatives?
Level: Basic
Methodological Answer:
Standardized assays include:
- Broth dilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .
- Agar diffusion : Measure zone-of-inhibition diameters, using ciprofloxacin as a positive control .
- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) to correlate electronic effects with bioactivity .
How should researchers resolve contradictions in reported bioactivity data for benzoxazine analogs?
Level: Advanced
Methodological Answer:
Contradictions may arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Reproducibility checks : Replicate studies under standardized protocols (e.g., CLSI guidelines).
- Analytical validation : Use HPLC to confirm purity (>95%) and LC-MS to verify molecular integrity .
- Meta-analysis : Compare datasets across studies while controlling for variables like microbial strain variability .
What computational tools predict the reactivity of brominated benzoxazine intermediates?
Level: Advanced
Methodological Answer:
Databases like Reaxys and PubChem provide thermodynamic parameters (e.g., bond dissociation energies). Density functional theory (DFT) simulations model transition states for bromine substitution reactions . For example, Pistachio/BKMS_Metabolic predicts plausible synthetic routes by scoring precursor relevance and reaction feasibility .
How do transition-metal catalysts enhance benzoxazine functionalization?
Level: Advanced
Methodological Answer:
Palladium/rhodium catalysts enable cross-coupling (e.g., Suzuki-Miyaura for aryl-bromine bond activation) and C–H functionalization. For instance, Pd(OAc) catalyzes trifluoromethylation at the benzoxazine core, improving pharmacological profiles . Reaction optimization includes ligand screening (e.g., XPhos) and inert atmosphere control to prevent catalyst deactivation .
What strategies guide SAR studies for benzoxazine-based anti-inflammatory agents?
Level: Advanced
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO) to enhance COX-2 inhibition .
- Side-chain diversification : Attach acetylated or hydroxylated phenyl groups to modulate lipophilicity and bioavailability .
- In vitro testing : Use RAW 264.7 macrophage cells to measure TNF-α suppression via ELISA .
What purification techniques maximize yield for brominated benzoxazine intermediates?
Level: Basic
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) to separate brominated byproducts .
- Recrystallization : Ethanol or methanol at low temperatures (0–5°C) improves crystal homogeneity .
- Neutralization protocols : Gradual acid addition (10% HCl) during workup minimizes decomposition .
How can stability studies evaluate benzoxazine derivatives under physiological conditions?
Level: Advanced
Methodological Answer:
- pH stability : Incubate compounds in buffers (pH 1.2–7.4) and monitor degradation via UV-Vis spectroscopy.
- Thermal analysis : DSC/TGA profiles identify decomposition temperatures .
- Light sensitivity : Expose samples to UV light (254 nm) and track photodegradation using HPLC .
What green chemistry approaches apply to benzoxazine synthesis?
Level: Advanced
Methodological Answer:
- Solvent-free reactions : Microwave-assisted synthesis reduces energy use and improves cyclization efficiency (e.g., 80% yield in 10 minutes) .
- Biocatalysis : Lipases or esterases catalyze regioselective acylations under mild conditions .
- Recyclable catalysts : Immobilized ionic liquids (e.g., [BMIM]Cl on silica) enable reuse without activity loss .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
